molecular formula C14H12Cl2N2O2 B4942195 2-(2,4-dichlorophenoxy)-N-2-pyridinylpropanamide

2-(2,4-dichlorophenoxy)-N-2-pyridinylpropanamide

Cat. No. B4942195
M. Wt: 311.2 g/mol
InChI Key: NGAPECQPIAXRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-2-pyridinylpropanamide, commonly known as Dichlorprop-P, is a synthetic herbicide that belongs to the phenoxy herbicide family. It is widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and non-crop areas. Dichlorprop-P is also used in residential areas to control weeds in lawns and gardens.

Mechanism of Action

Dichlorprop-P works by mimicking the action of the plant hormone auxin. Auxin is responsible for regulating plant growth and development. By mimicking auxin, Dichlorprop-P disrupts the normal growth and development of weeds, leading to their death. Dichlorprop-P is absorbed by the leaves of the plant and transported throughout the plant, where it accumulates in the growing points, such as the tips of the roots and shoots.
Biochemical and Physiological Effects
Dichlorprop-P has been shown to affect the metabolism of plants in several ways. It inhibits the activity of enzymes involved in the biosynthesis of amino acids and proteins, leading to a decrease in protein synthesis. It also affects the synthesis of nucleic acids, leading to a decrease in DNA and RNA synthesis. Additionally, Dichlorprop-P has been shown to affect the membrane structure of plants, leading to a decrease in membrane integrity and function.

Advantages and Limitations for Lab Experiments

Dichlorprop-P is a widely used herbicide and has been extensively studied for its herbicidal activity. It is relatively easy to synthesize and is readily available. However, there are some limitations to its use in lab experiments. Dichlorprop-P is toxic to humans and animals, and caution should be taken when handling it. Additionally, it is not selective in its herbicidal activity and can affect non-target plants.

Future Directions

There are several future directions for research on Dichlorprop-P. One area of research could focus on the development of more selective herbicides that target specific weed species, while minimizing the impact on non-target plants. Another area of research could focus on the use of Dichlorprop-P in combination with other herbicides to increase its effectiveness. Additionally, research could focus on the environmental impact of Dichlorprop-P and its potential effects on non-target organisms.

Synthesis Methods

Dichlorprop-P is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 2-chloro-N-(2-pyridyl)propanamide in the presence of a base. The reaction yields Dichlorprop-P, which is a white crystalline solid with a melting point of 101-103°C.

Scientific Research Applications

Dichlorprop-P has been extensively studied for its herbicidal activity. It has been shown to be effective against a wide range of broadleaf weeds, including dandelions, clovers, and thistles. Dichlorprop-P has also been studied for its potential use in weed control in non-crop areas, such as roadsides, railways, and industrial sites.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9(14(19)18-13-4-2-3-7-17-13)20-12-6-5-10(15)8-11(12)16/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAPECQPIAXRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)propanamide

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